molecular formula C14H14BrClN4 B6498053 5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine CAS No. 1409831-77-1

5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine

Cat. No. B6498053
CAS RN: 1409831-77-1
M. Wt: 353.64 g/mol
InChI Key: JPSKDZGMHLARAL-UHFFFAOYSA-N
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Description

“5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine” is a chemical compound with the empirical formula C13H19BrN4O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string BrC1=CN=C(N=C1)N(CC2)CCN2C(OC(C)(C)C)=O . This representation encodes the structure of the molecule in a linear format, which can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, pyrimidine derivatives have been known to undergo various chemical reactions. For example, 5-bromopyrimidine has been reported to undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .

Future Directions

The future directions for “5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as treatments for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter, in the brain.

Mode of Action

It’s suggested that similar compounds inhibit buche, thereby increasing the levels of acetylcholine in the brain . This could potentially lead to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.

Biochemical Pathways

By inhibiting buche, it could potentially affect the cholinergic pathway . The cholinergic pathway is involved in many functions including memory and muscle control.

Result of Action

By inhibiting buche and potentially enhancing cholinergic transmission, it could potentially improve cognitive function in conditions like alzheimer’s disease .

properties

IUPAC Name

5-bromo-2-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN4/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKDZGMHLARAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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